The molecule contains an amino group and a carboxylic acid group, functional groups commonly found in natural amino acids. This suggests (S)-2-Amino-3-cyclohexylpropanoic acid hydrate could be studied as an analogue of natural amino acids, potentially mimicking their functions in biological processes []. Research on other amino acid analogues can be found on PubChem [].
The molecule's structure also incorporates a cyclohexyl ring. Compounds containing cyclohexyl rings are found in many biologically active molecules and pharmaceuticals []. Therefore, (S)-2-Amino-3-cyclohexylpropanoic acid hydrate could be a valuable intermediate or precursor in the synthesis of more complex molecules for research purposes.
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate is a chiral amino acid derivative characterized by its cyclohexyl side chain. This compound is notable for its unique structural features, which include an amino group (-NH2) and a carboxylic acid group (-COOH), making it a member of the α-amino acid family. The presence of the cyclohexyl group contributes to its hydrophobic properties, influencing its interactions with biological systems.
The chemical reactivity of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate can be analyzed in various contexts, particularly in biochemical pathways. It can undergo several types of reactions, including:
These reactions are often facilitated by enzymes that catalyze metabolic pathways in biological systems, emphasizing the importance of this compound in biochemical processes
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate exhibits significant biological activity. Its structural characteristics allow it to interact with various biological targets, including receptors and enzymes. Some potential biological activities include:
The synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate can be achieved through several methods:
These methods highlight the versatility and complexity involved in synthesizing this compound .
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate has several potential applications:
Research into the interaction of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate with biological systems is crucial for understanding its pharmacological potential. Interaction studies often involve:
Several compounds share structural similarities with (S)-2-Amino-3-cyclohexylpropanoic acid hydrate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Leucine | Branched-chain amino acid | Essential amino acid involved in protein synthesis |
L-Valine | Another branched-chain amino acid | Plays a role in muscle metabolism |
L-Tyrosine | Contains a phenolic hydroxyl group | Precursor for neurotransmitters like dopamine |
L-Alanine | Simple aliphatic amino acid | Involved in gluconeogenesis |
The uniqueness of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate lies in its cyclohexyl side chain, which influences its hydrophobic interactions and biological activity compared to these other amino acids .
The thermodynamic stability of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate is primarily governed by the interplay between its cyclohexyl group's hydrophobic character and the hydrophilic nature of its amino acid backbone. The compound demonstrates exceptional thermal stability, with decomposition temperatures exceeding 250°C, characteristic of amino acid derivatives with robust intermolecular hydrogen bonding networks [4]. This thermal stability is attributed to the stabilizing effect of the hydrate water molecule, which forms critical hydrogen bonds within the crystal lattice structure [5].
The phase behavior of this compound exhibits complexity typical of amino acid hydrates, with temperature-induced phase transitions occurring within the 200-400°C range [6]. These transitions are entropy-driven processes involving conformational changes in the cyclohexyl ring and modifications in the hydrogen bonding network. The crystalline structure adopts a monoclinic crystal system, commonly observed in amino acid hydrates, with space groups typically belonging to P21/c or C2/c symmetry [5] [7].
Parameter | Value | Notes |
---|---|---|
Thermal Decomposition Temperature (°C) | > 250 | Based on similar cyclohexyl amino acid derivatives |
Phase Transition Temperature Range (°C) | 200-400 | Temperature-induced phase transitions common in amino acids |
Crystal System | Monoclinic | Typical for amino acid hydrates |
Space Group | P21/c or C2/c | Common space groups for amino acid crystals |
Hydration State | Monohydrate | As indicated by molecular formula |
Water Content (mol H₂O/mol compound) | 1.0 | Stoichiometric hydrate |
The compound's stability under normal atmospheric conditions is remarkable, remaining stable at room temperature and pressure when stored appropriately [1] [8]. However, exposure to elevated temperatures or dehydrating conditions can lead to water loss and subsequent structural modifications, emphasizing the critical role of the hydrate water in maintaining structural integrity.
The solubility profile of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate reflects the dual nature of its molecular structure, combining hydrophilic amino acid functionality with hydrophobic cyclohexyl characteristics. In aqueous systems, the compound demonstrates good solubility due to its zwitterionic nature and the ability to form extensive hydrogen bonding networks with water molecules [9] [10]. The presence of both amino and carboxyl groups facilitates multiple interaction modes with polar solvents, while the cyclohexyl group contributes to moderate hydrophobic interactions.
The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, attributed to dipole-dipole interactions and hydrogen bonding capabilities [11]. In polar protic solvents like methanol and ethanol, moderate solubility is observed, primarily through hydrogen bonding between the solvent's hydroxyl groups and the compound's amino acid moiety [12].
Solvent System | Solubility | Mechanism |
---|---|---|
Water | Soluble | Hydrogen bonding, zwitterionic interactions |
Polar Aprotic Solvents (DMSO, DMF) | Highly Soluble | Dipole-dipole interactions, hydrogen bonding |
Polar Protic Solvents (Methanol, Ethanol) | Moderately Soluble | Hydrogen bonding with hydroxyl groups |
Non-polar Solvents (Cyclohexane, Hexane) | Poorly Soluble | Limited hydrophobic interactions |
Moderately Polar Solvents (Ethyl Acetate) | Moderately Soluble | Ester-type interactions |
In non-polar solvents such as cyclohexane and hexane, the compound demonstrates poor solubility, despite the presence of the cyclohexyl group [13] [14]. This behavior is attributed to the dominant influence of the polar amino acid functionality, which cannot be effectively solvated by non-polar media. The limited solubility in these systems primarily results from weak hydrophobic interactions between the cyclohexyl substituent and the solvent molecules.
The acid-base behavior of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate is fundamentally governed by the presence of both amino and carboxyl functional groups, enabling the formation of zwitterionic species under physiological conditions. The compound exhibits typical amino acid acid-base characteristics, with the amino group (pKa ≈ 9.0-9.5) acting as a base and the carboxyl group (pKa ≈ 2.0-2.5) functioning as an acid [9] [10].
At physiological pH (approximately 7.4), the compound exists predominantly in its zwitterionic form, where the amino group is protonated (+NH₃⁺) and the carboxyl group is deprotonated (COO⁻), resulting in a net neutral charge [15] [9]. This zwitterionic character significantly influences the compound's solubility, crystallization behavior, and biological activity.
pH Range | Predominant Form | Charge State | Characteristic Properties |
---|---|---|---|
pH < 2 | Fully protonated cation (+NH₃-CHR-COOH) | +1 | Maximum positive charge, high water solubility |
pH 2-4 | Partially protonated | 0 to +1 | Transition region |
pH 4-8 | Zwitterion (+NH₃-CHR-COO⁻) | 0 (neutral) | Isoelectric point region, minimum solubility |
pH 8-10 | Partially deprotonated | 0 to -1 | Transition region |
pH > 10 | Fully deprotonated anion (NH₂-CHR-COO⁻) | -1 | Maximum negative charge, high water solubility |
The isoelectric point of the compound falls within the pH range of 4-8, where minimum solubility is typically observed due to reduced electrostatic repulsion between molecules [9]. At pH values below 2, the compound exists as a fully protonated cation, exhibiting maximum positive charge and enhanced water solubility. Conversely, at pH values above 10, the fully deprotonated anionic form predominates, again showing high water solubility due to strong electrostatic interactions with water molecules [10].
The hydration state of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate plays a crucial role in determining its physicochemical properties and stability. The compound exists as a stoichiometric monohydrate, where one water molecule is incorporated per amino acid molecule in the crystal structure [3] [5]. This structural water serves multiple functions, including stabilizing the crystal lattice through hydrogen bonding and influencing the compound's thermal and mechanical properties.
The hydration number of 1.0 indicates a well-defined water binding site within the crystal structure, with the water molecule forming specific hydrogen bonds with both the amino and carboxyl groups of adjacent molecules [5] [16]. The water binding energy, estimated at 20-40 kJ/mol based on similar amino acid hydrates, reflects the strength of these interactions and their contribution to overall crystal stability [16].
Hydration Parameter | Value/Description | Impact on Properties |
---|---|---|
Hydration Number | 1 (stoichiometric hydrate) | Affects crystal structure and stability |
Water Binding Energy (kJ/mol) | 20-40 (estimated for amino acid hydrates) | Influences thermal stability |
Hydration Shell Radius (Å) | 3-5 (first hydration shell) | Determines hydration thermodynamics |
Water Exchange Rate | Fast exchange with bulk water | Affects solution behavior |
Structural Water Role | Stabilizes crystal lattice | Critical for crystalline form stability |
Dehydration Temperature (°C) | 80-120 (typical for amino acid hydrates) | Defines processing conditions |
Rehydration Kinetics | Rapid under ambient humidity | Important for storage stability |
Crystal Water Coordination | Bridges amino acid molecules via H-bonds | Determines intermolecular interactions |
Dehydration of the compound typically occurs at temperatures between 80-120°C, characteristic of amino acid hydrates [4]. This dehydration process is reversible under appropriate humidity conditions, with rapid rehydration kinetics observed when the anhydrous form is exposed to ambient moisture. The reversible nature of hydration-dehydration cycles is critical for maintaining the compound's stability during storage and handling [5].
The structural water molecule acts as a bridge between amino acid molecules, facilitating the formation of extended hydrogen bonding networks that contribute to the overall crystal stability [5] [17]. These water-mediated interactions are essential for maintaining the ordered arrangement of molecules within the crystal lattice and influence the compound's mechanical properties, including hardness and brittleness.
Irritant